molecular formula C14H18N2O4 B11080927 (1Z)-6,7-dimethoxy-3,3-dimethyl-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline

(1Z)-6,7-dimethoxy-3,3-dimethyl-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11080927
M. Wt: 278.30 g/mol
InChI Key: ILPRHKWBHQJWMR-FLIBITNWSA-N
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Description

6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique structural features, including methoxy groups at positions 6 and 7, and a nitromethylidene group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE typically involves multiple steps. One common method includes the Pomeranz–Fritsch cyclization, which can be performed under milder, more chemoselective conditions using a combination of silyl triflate and a sterically encumbered pyridine base . This method replaces the strong acids and elevated temperatures traditionally used in the cyclization step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitromethylidene group to an amine or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroisoquinoline derivative, while reduction could produce an aminoisoquinoline.

Scientific Research Applications

6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may also modulate the production of cytokines, contributing to its immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitromethylidene group in 6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE distinguishes it from other isoquinoline derivatives. This functional group contributes to its unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(1Z)-6,7-dimethoxy-3,3-dimethyl-1-(nitromethylidene)-2,4-dihydroisoquinoline

InChI

InChI=1S/C14H18N2O4/c1-14(2)7-9-5-12(19-3)13(20-4)6-10(9)11(15-14)8-16(17)18/h5-6,8,15H,7H2,1-4H3/b11-8-

InChI Key

ILPRHKWBHQJWMR-FLIBITNWSA-N

Isomeric SMILES

CC1(CC2=CC(=C(C=C2/C(=C/[N+](=O)[O-])/N1)OC)OC)C

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=C[N+](=O)[O-])N1)OC)OC)C

Origin of Product

United States

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